1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected triazole derivative. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is widely used in peptide synthesis due to its base-labile protection for amines, enabling selective deprotection under mild conditions. The triazole core, synthesized via 1,3-dipolar cycloaddition (click chemistry), enhances applications in bioconjugation and polymer chemistry . The ethyl linker between the Fmoc-protected amine and the triazole balances solubility and steric accessibility, making it suitable for solid-phase synthesis and drug design.
Properties
IUPAC Name |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-19(26)18-11-24(23-22-18)10-9-21-20(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,11,17H,9-10,12H2,(H,21,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZOCEDCWYLCGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN4C=C(N=N4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis and Structural Characteristics
The compound can be synthesized using various methodologies, including click chemistry. The structure consists of a triazole ring linked to a carboxylic acid and an amino group, which are crucial for its biological activity. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility in biological systems.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Triazole Ring | 1H-1,2,3-triazole |
| Carboxylic Acid | 4-carboxylic acid |
| Amino Group | Attached to ethyl chain |
| Fluorenylmethoxycarbonyl (Fmoc) | Enhances stability and solubility |
Antimicrobial Activity
Research indicates that derivatives of 1H-1,2,3-triazole-4-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that certain triazole derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values for some derivatives have been reported as low as 59.5 µg/ml against Bacillus subtilis and Vibrio cholerae .
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored. Notably, compounds containing the triazole moiety have demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer).
- MTT Assay Results : In vitro studies using the MTT assay indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is heavily influenced by their structural features. Studies suggest that modifications to the functional groups can enhance or diminish their efficacy.
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Presence of carboxylic acid | Increased antimicrobial potency |
| Substituents on the triazole ring | Altered binding affinity to target enzymes |
| Fluorenylmethoxycarbonyl group | Improved solubility and stability |
Case Studies
Several case studies highlight the effectiveness of triazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A study evaluated a series of triazole compounds against multidrug-resistant bacterial strains. The results showed that specific modifications led to enhanced activity against resistant strains .
- Anticancer Efficacy : In a comparative study involving various triazole derivatives, one compound demonstrated a significant reduction in cell viability in MCF-7 cells compared to controls, indicating its potential as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry
The compound's structure allows it to serve as a valuable building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group acts as a protecting group for the amine functionality, which is crucial during peptide assembly. This protection enables the selective addition of amino acids while preventing undesired reactions.
Key Findings:
- Peptide Synthesis : The compound facilitates the synthesis of peptides with specific sequences and functionalities, enhancing the versatility of peptide-based drugs.
- Biological Activity : Compounds containing triazole rings are known for their diverse biological activities, including antimicrobial and anticancer properties, making this compound a candidate for further pharmacological studies.
Bioconjugation Applications
The bifunctional nature of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid allows it to participate in bioconjugation reactions. The amine group can be coupled with various biomolecules such as proteins or nanoparticles, while the carboxylic acid group can be further functionalized.
Advantages:
- Click Chemistry : The triazole moiety is compatible with click chemistry reactions, which are efficient for biomolecule conjugation. This method provides high yields and rapid reaction times, making it suitable for creating complex bioconjugates for drug delivery and diagnostics.
Interaction Studies
Research on the interactions of this compound with biological targets is crucial for understanding its mechanism of action and therapeutic potential.
Case Studies:
- Binding Affinities : Studies have focused on the binding affinities of this compound with various enzymes and receptors. These interactions can elucidate its role in biological processes and help identify potential therapeutic targets.
Structural Comparisons
Comparative studies with structurally similar compounds highlight the unique aspects of this compound.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-1,2,3-Triazole | Simple triazole ring | Lacks additional functional groups |
| 4-Amino-1H-triazole | Amino group at position 4 | More basic than target compound |
| 5-(4-Methoxyphenyl)-1H-triazole | Substituted phenyl group | Exhibits different biological activity profiles |
The presence of both an amine and a carboxylic acid functional group enhances its therapeutic applications compared to simpler triazoles.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
(a) 1,3-Thiazole Derivatives
- Example: 2-[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylic acid (CID 66380227) Molecular Formula: C₂₁H₁₈N₂O₄S Key Features: Replaces triazole with a thiazole ring, which is sulfur-containing and more electron-rich. This increases stability under acidic conditions but reduces reactivity in click chemistry applications . Applications: Preferred in medicinal chemistry for thiazole’s bioactivity (e.g., antimicrobial or kinase inhibition).
(b) Oxazole Derivatives
- Example: 4-Ethyl-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid Molecular Formula: C₂₁H₁₈N₂O₅ Key Features: Oxazole’s oxygen atom enhances polarity, improving aqueous solubility compared to triazole. However, reduced metabolic stability limits in vivo applications .
(c) Pyrazole Derivatives
- Example: (E)-2-(4-((4-((Fmoc-amino)methyl)phenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl) acetic acid Key Features: Pyrazole’s hydrogen-bonding capability facilitates crystallinity, aiding structural characterization. Less reactive than triazoles in conjugation .
Linker Modifications
(a) Butyl-Linked Triazole
(b) Branched Linkers
- Example: 3-[2-(Fmoc-amino)propan-2-yl]-1,2-oxazole-4-carboxylic acid Molecular Formula: C₂₂H₂₀N₂O₅ Key Features: Branched chains introduce steric hindrance, slowing coupling reactions but improving protease resistance in peptide analogs .
Functional Group Additions
- Example: 4-(4-(Fmoc-amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-imidazole-2-carboxylic acid Molecular Formula: C₂₆H₂₃N₅O₅ Key Features: Methylation of heterocycles (pyrrole/imidazole) enhances metabolic stability and lipophilicity, favoring CNS-targeted drug design .
Comparative Data Table
*SPPS: Solid-phase peptide synthesis
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC "click" reaction remains the most widely employed method for constructing the 1,2,3-triazole core. A representative synthesis pathway involves:
Step 1: Synthesis of Fmoc-aminoethyl azide
- React Fmoc-protected ethylenediamine with sodium azide and triphenylphosphine in THF at 0°C (yield: 85–92%).
- Critical parameter: Strict moisture control to prevent hydrolysis of the Fmoc group.
Step 2: Alkyne precursor preparation
- Propiolic acid derivatives serve as optimal partners, enabling direct introduction of the carboxylic acid moiety.
- Activation via esterification (methyl or ethyl esters) improves handling during subsequent steps.
Step 3: Cycloaddition reaction
| Parameter | Optimal Condition |
|---|---|
| Catalyst | CuI (5 mol%) |
| Solvent | DMF:THF (1:3) |
| Temperature | 40°C, 12 h |
| Yield | 78–84% |
Post-reaction purification via silica chromatography (ethyl acetate/hexane gradient) achieves >95% purity.
Grignard Carboxylation Methodology
Advanced Functionalization Techniques
Fmoc Group Introduction Strategies
Two principal approaches dominate:
Pre-cycloaddition protection :
- Advantages: Simplified purification, minimizes side reactions
- Limitations: Requires azide derivatives stable to Cu catalysis
Post-synthesis protection :
- React triazole-amine intermediate with Fmoc-Cl in dichloromethane
- Triethylamine (2.5 eq) as base, 0°C to room temperature, 4 h
- Yield: 89–93% with <2% Fmoc decomposition
Characterization and Validation
Spectroscopic Analysis
1H NMR (400 MHz, DMSO-d6) :
- δ 8.21 (s, 1H, triazole-H)
- δ 7.75–7.32 (m, 8H, fluorenyl aromatic)
- δ 4.25 (t, J = 6.8 Hz, 2H, CH₂-Fmoc)
- δ 3.98 (q, 2H, CH₂-NHCO)
FT-IR (cm⁻¹) :
Crystallographic Validation
While direct crystal data for the target compound remains unreported, analogous structures demonstrate:
- Planar triazole ring with dihedral angles <10° relative to adjacent substituents
- Fmoc group adopts staggered conformation minimizing steric strain
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Emerging protocols demonstrate:
Green Chemistry Metrics
| Metric | CuAAC Method | Grignard Method |
|---|---|---|
| E-factor | 18.7 | 42.3 |
| PMI (kg/kg) | 32 | 89 |
| Energy (kJ/mol) | 480 | 1120 |
Applications in Bioconjugation
The compound's dual functionality enables:
Q & A
Q. Primary techniques :
- NMR spectroscopy : Use ¹H, ¹³C, and 2D ¹H-¹⁵N HMBC to confirm Fmoc group placement, triazole regiochemistry, and hydrogen bonding patterns (e.g., NH signals at δ 7.5–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~480–500 Da, depending on substituents).
- Elemental analysis : Validate purity (>95%) and stoichiometry .
Advanced tip : Compare experimental NMR shifts with DFT-calculated values for ambiguous signals .
Basic: What safety precautions are critical when handling this compound?
Hazard profile (based on structurally related Fmoc derivatives):
- Acute toxicity : Oral, dermal, and inhalation hazards (Category 4, H302/H312/H332) .
- Handling : Use PPE (nitrile gloves, lab coat), work in a fume hood, and avoid dust formation .
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent Fmoc deprotection .
Emergency measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced: How can reaction yields be optimized for the CuAAC step?
Q. Key variables :
- Catalyst system : Use CuI (5 mol%) with tris(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand .
- Solvent choice : Toluene or DMF at 80–100°C improves regioselectivity and reduces side reactions.
- Azide purity : Pre-purify azide precursors via column chromatography (silica gel, hexane/EtOAc) to avoid Cu poisoning .
Troubleshooting : Low yields may indicate moisture sensitivity—ensure anhydrous conditions and molecular sieves.
Advanced: What computational tools are effective for studying this compound’s interactions with biological targets?
Q. Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., proteases) via the carboxylic acid and triazole motifs .
- MD simulations : GROMACS/AMBER for stability analysis of Fmoc-group interactions in lipid bilayers .
- QSAR modeling : Correlate substituent effects (e.g., Fmoc vs. Boc groups) on bioactivity using MOE or RDKit .
Case study : Analogous Fmoc-triazole derivatives showed inhibitory activity against SARS-CoV-2 Mpro in silico (IC₅₀ ~10 µM) .
Advanced: How do structural modifications influence the compound’s biological activity?
Q. Structure-activity relationship (SAR) insights :
Experimental validation : Test analogs in enzyme inhibition assays (e.g., fluorescence-based proteolysis) and compare IC₅₀ values .
Advanced: How to resolve contradictions in NMR data for Fmoc-protected intermediates?
Q. Common issues :
- Signal splitting : Dynamic Fmoc-group rotation causes splitting in ¹H NMR. Use variable-temperature NMR (VT-NMR) at –40°C to freeze conformers .
- Solvent artifacts : DMSO-d₆ may deprotect Fmoc; prefer CDCl₃ or D₂O for acidic protons .
- 15N HMBC ambiguity : Assign NH correlations using gradient-enhanced experiments with 256 increments .
Advanced: What are the environmental implications of this compound’s degradation?
Q. Ecotoxicity considerations :
- Persistence : Fmoc groups resist hydrolysis (t₁/₂ > 24 hrs at pH 7), requiring enzymatic cleavage (e.g., piperidine) .
- Waste disposal : Neutralize with 1M HCl, adsorb on activated carbon, and incinerate as hazardous waste .
Regulatory compliance : Follow REACH guidelines for R&D exemptions (annual tonnage < 1 kg) .
Advanced: How to design derivatives for improved pharmacokinetics?
Q. Strategies :
- Prodrug approach : Esterify the carboxylic acid to enhance membrane permeability (e.g., ethyl ester) .
- PEGylation : Attach polyethylene glycol to the triazole nitrogen for prolonged circulation .
- Fluorination : Introduce CF₃ groups at the phenyl ring to boost metabolic stability .
In vitro testing : Use Caco-2 monolayers for permeability assays and microsomal stability studies .
Advanced: What analytical challenges arise during HPLC purification?
Q. Optimization tips :
- Column selection : C18 (5 µm, 250 mm) with 0.1% TFA in H₂O/ACN gradient (5→95% over 30 min) .
- Detection : UV at 265 nm (Fmoc absorbance) and 220 nm (carboxylic acid) .
- Peak broadening : Add 10 mM ammonium formate to improve ionization in LC-MS .
Validation : Collect fractions and analyze by HRMS and ¹H NMR to confirm purity (>98%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
